Product packaging for Cannithrene 1(Cat. No.:CAS No. 71135-80-3)

Cannithrene 1

Cat. No.: B1424367
CAS No.: 71135-80-3
M. Wt: 242.27 g/mol
InChI Key: PLHFLFWGPBWZHL-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

Cannithrene 1, with the chemical formula C₁₅H₁₄O₃, belongs to the class of organic compounds known as dihydrophenanthrenes. hmdb.canaturalproducts.net These are polycyclic aromatic hydrocarbons characterized by a phenanthrene (B1679779) skeleton that has undergone partial saturation. hmdb.ca First isolated from a Thailand strain of Cannabis sativa, this compound is considered a non-cannabinoid phenolic constituent of the plant. mdpi.comnih.gov Its discovery has contributed to the understanding of the vast chemical diversity of Cannabis sativa, which produces over 500 distinct compounds, including cannabinoids, flavonoids, terpenes, and other phenols. mdpi.comresearchgate.net

The biosynthesis of this compound is believed to occur through a diene-phenol rearrangement of cannabispiradienone, another natural product found in cannabis. mdpi.comrsc.org This proposed biosynthetic pathway highlights the intricate chemical transformations that take place within the plant, leading to a wide array of structurally unique molecules. The low natural abundance of this compound, reported at approximately 4 mg per kg of cannabis, has spurred the development of synthetic routes to enable further investigation of its properties. cdnsciencepub.comsci-hub.se

Significance in Dihydrophenanthrene Research

The structural elucidation of this compound was accomplished through spectroscopic methods, including NMR and X-ray crystallography. Its synthesis has also been successfully achieved, providing a means to produce the compound for further study and confirming its structure. rsc.orgcdnsciencepub.com One successful synthetic route involved the regiospecific demethylation of 6,8-dimethoxytetralone, its conversion to an enone, and subsequent aromatization to form the dihydrophenanthrene core. cdnsciencepub.com

Research into this compound has provided valuable data on the spectroscopic characteristics of dihydrophenanthrenes. For instance, the ¹³C NMR spectrum of this compound shows distinctive signals for its oxygenated aromatic carbons. cdnsciencepub.com The study of its chemical reactions, such as oxidation, reduction, and substitution, further expands the knowledge base of this class of compounds. The investigation into this compound and its isomer, Cannithrene 2, contributes to the broader understanding of the chemistry and occurrence of hydrophenanthrenes in the plant kingdom. hmdb.ca

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃ naturalproducts.netnih.gov
Molecular Weight 242.27 g/mol nih.gov
IUPAC Name 7-methoxy-9,10-dihydrophenanthrene-3,5-diol nih.gov
CAS Number 71135-80-3 nih.gov
Appearance Not specified in provided sources
Solubility Not specified in provided sources

Spectroscopic Data of this compound

TechniqueKey FindingsSource
¹H NMR (in CD₃COCD₃) δ 2.67 (s, 4H), 3.75 (s, 3H), 6.38 (d, 1H, J = 2.5Hz), 6.47 (d, 1H, J = 2.5Hz), 6.62 (dd, 1H, J = 8.0, 2.5 Hz), 7.04 (d, 1H, J = 8.0 Hz) cdnsciencepub.com
¹³C NMR Signals at δ 160.0, 156.5, and 156.1 corresponding to oxygenated aromatic carbons. cdnsciencepub.com
Mass Spectrometry Molecular ion peak consistent with the molecular formula. nih.govscispace.com
Infrared (IR) Spectroscopy Not specified in provided sources
UV-Vis Spectroscopy Not specified in provided sources

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B1424367 Cannithrene 1 CAS No. 71135-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-9,10-dihydrophenanthrene-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-12-6-10-3-2-9-4-5-11(16)7-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHFLFWGPBWZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)O)C3=C(CC2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701477
Record name 7-Methoxy-9,10-dihydrophenanthrene-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71135-80-3
Record name Cannithrene 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071135803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-9,10-dihydrophenanthrene-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNITHRENE 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8HAG9WGE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Abundance and Isolation Strategies for Cannithrene 1

Botanical Sources and Distribution

Cannithrene 1 is a naturally occurring phytochemical that has been identified in a limited number of plant species. Its presence is primarily documented in the plant families Cannabaceae and Orchidaceae.

This compound was first reported as a constituent of Cannabis sativa L. nih.govnih.gov. It is considered a non-cannabinoid phenolic compound found within the complex chemical makeup of the plant. researchgate.net The biogenesis of this compound is proposed to occur through a dienone-phenol rearrangement of another cannabis constituent, cannabispiradienone. nih.govcdnsciencepub.com This transformation can reportedly happen under thermal conditions, such as heating cannabispiradienone above its melting point, or under acidic conditions. cdnsciencepub.com

In addition to its presence in Cannabis, this compound has also been identified in Pholidota chinensis, a species of orchid. nih.govnaturalproducts.netgoogle.comgenome.jp This finding indicates that the biosynthetic pathways leading to the formation of this compound are not exclusive to the Cannabis genus. The occurrence in Pholidota chinensis is noted in several natural product databases. naturalproducts.netgenome.jp

Research has linked the presence and yield of this compound to specific geographic origins and varieties of Cannabis. The compound was notably isolated from a high-potency THC strain of Cannabis sativa originating from Thailand. nih.govsci-hub.se In this particular instance, the yield was reported to be approximately 4 milligrams per kilogram of the plant material. sci-hub.se Further phytochemical analyses have also detected this compound in other cannabis varieties, such as Finola and Futura 75, though comparative yield data is less specified. scispace.com The study of different cannabis samples from various geographical locations continues to be an area of interest for understanding the distribution of minor constituents like this compound. scispace.com

Plant SpeciesFamilyGeographic Origin/VarietyReported YieldReference
Cannabis sativa L.CannabaceaeThailand High THC-Strain4 mg/kg sci-hub.se
Pholidota chinensis Lindl.OrchidaceaeNot SpecifiedNot Specified nih.govnaturalproducts.netgenome.jp
Cannabis sativa L.CannabaceaeFinola & Futura 75Detected scispace.com

Presence in Pholidota chinensis

Methodologies for Natural Product Extraction

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction to separate the desired compounds from the raw plant material, followed by purification to isolate the specific molecule.

Solvent-based extraction is a primary method for obtaining crude extracts containing this compound from plant biomass. rootsciences.commjbizdaily.com The choice of solvent is critical as it influences the types and quantities of compounds extracted based on their polarity. cannify.us For Cannabis sativa, various solvents have been utilized. Initial isolations of related cannabinoids and phenols often involved extraction with non-polar solvents like hexane (B92381) or petroleum ether. nih.govgoogle.com Acetone and ethanol (B145695) have also been employed to create extracts from which phenolic compounds are isolated. nih.govinteresjournals.orgcanatura.com The general process involves soaking the dried and powdered plant material in the selected solvent, which dissolves the target compounds. interesjournals.orgcanatura.com The solvent is then separated from the plant residue and evaporated, often under reduced pressure, to yield a concentrated crude extract. mjbizdaily.cominteresjournals.org

Following initial solvent extraction, the crude extract, which contains a complex mixture of compounds, undergoes chromatographic procedures for enrichment and purification. ymcamerica.com Column chromatography is a fundamental technique used in this process. Researchers have employed various stationary phases, including silica (B1680970) gel, florisil, and alumina, to separate the constituents of the extract. nih.govgoogle.com The extract is loaded onto the column, and different solvents or solvent mixtures (eluents) are passed through, separating compounds based on their affinity for the stationary phase. google.com

For further purification and isolation of this compound, High-Performance Liquid Chromatography (HPLC) is often used. nih.gov Specifically, reversed-phase HPLC (on a C18 column) has been documented as a purification step. sci-hub.se These advanced chromatographic techniques provide the high resolution necessary to separate structurally similar compounds and obtain pure this compound. ymcamerica.com

StepTechniqueDetails (Stationary Phase/Solvent)Reference
Initial ExtractionSolvent ExtractionHexane, Petroleum Ether, Acetone, Ethanol nih.govnih.govgoogle.cominteresjournals.org
Preliminary PurificationColumn ChromatographySilica Gel, Florisil, Alumina, Polyamide nih.govgoogle.com
Final PurificationHigh-Performance Liquid Chromatography (HPLC)Reversed-Phase C18 Column sci-hub.senih.gov

Elucidation of the Molecular Structure of Cannithrene 1

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the precise arrangement of atoms within a molecule. For Cannithrene 1, NMR spectroscopy was the principal tool used to map out the carbon skeleton and the placement of functional groups.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. The structural elucidation of this compound relied heavily on the interpretation of its ¹³C NMR spectra, including advanced techniques to resolve ambiguities. cdnsciencepub.com The ¹H NMR spectrum of the synthetic compound was found to be identical to that of the natural material. cdnsciencepub.com

The ¹³C NMR assignments for this compound were determined by analyzing the coupled spectrum, which reveals the splitting of carbon signals due to coupling with nearby protons. cdnsciencepub.com The molecule displayed three distinct signals for oxygenated aromatic carbons at δ 160.0, 156.5, and 156.1 ppm. cdnsciencepub.com The signal at δ 160.0 was identified as a quartet in the coupled spectrum due to a three-bond coupling with the methoxy (B1213986) protons, confirming its assignment to C-7. cdnsciencepub.com The signal at δ 156.5 appeared as a singlet, indicating no three-bond couplings, and was therefore assigned to C-5. cdnsciencepub.com This left the signal at δ 156.1 to be assigned to C-3. cdnsciencepub.com Among the aromatic carbons appearing as singlets in the off-resonance spectrum, the signal at δ 142.6 was assigned to C-8a, as it has no three-bond couplings. cdnsciencepub.com

Table 1: ¹³C NMR Signal Assignments for this compound

Carbon Atom Chemical Shift (δ) in ppm Multiplicity (Coupled Spectrum) Justification for Assignment
C-1 128.5 Doublet No further three-bond couplings. cdnsciencepub.com
C-2 113.0 Doublet Assigned via selective proton decoupling. cdnsciencepub.com
C-3 156.1 Singlet Remaining oxygenated aromatic carbon after C-5 and C-7 assigned. cdnsciencepub.com
C-4 115.8 Doublet Assigned via selective proton decoupling. cdnsciencepub.com
C-4a 139.4 Doublet Three-bond coupling to H-1. cdnsciencepub.com
C-4b 115.7 Multiplet Final aromatic singlet assignment. cdnsciencepub.com
C-5 156.5 Singlet No three-bond couplings. cdnsciencepub.com
C-6 - - More shielded than C-8 as it is ortho to two oxygen functions. cdnsciencepub.com
C-7 160.0 Quartet Three-bond coupling to methoxy protons. cdnsciencepub.com
C-8 - - Ortho to only one oxygen function. cdnsciencepub.com
C-8a 142.6 Singlet No three-bond couplings. cdnsciencepub.com

Note: Data derived from research on synthetic this compound. cdnsciencepub.com Specific chemical shifts for C-6 and C-8 were not explicitly listed in the provided text but their relative shielding was discussed.

Analysis of the coupled ¹³C NMR spectrum was crucial for confirming the connectivity within the this compound structure. cdnsciencepub.com In this technique, the signal for each carbon atom is split into a multiplet by the protons attached to it or adjacent to it, providing direct evidence of bonding and proximity. ox.ac.uk For this compound, the signal at δ 129.0 ppm appeared as a triplet (J = 6.8 Hz), which allowed for its unambiguous assignment to C-10a, as it experiences three-bond coupling to two different protons, H-2 and H-4. cdnsciencepub.com C-4a was observed as a doublet at δ 139.4 ppm due to its three-bond coupling to H-1. cdnsciencepub.com Similarly, the signal at δ 128.5 ppm was a doublet with no additional three-bond couplings, leading to its assignment as C-1. cdnsciencepub.com This detailed analysis of splitting patterns provided definitive evidence for the proposed molecular framework. cdnsciencepub.com

In some cases, assignments cannot be made unambiguously from coupled spectra alone. cdnsciencepub.com For this compound, the signals for C-2 and C-4 at δ 113.0 ppm and δ 115.8 ppm could not be definitively distinguished using only the coupled data. cdnsciencepub.com To resolve this, selective proton decoupling experiments were performed. cdnsciencepub.com This technique involves irradiating a specific proton signal with a narrow frequency band, which removes its coupling effect on the attached carbon atom. wikipedia.org When the proton at δ 7.94 (H-4) was irradiated, the carbon signal at δ 115.8 collapsed into a singlet, while the signal at δ 113.0 remained a doublet. cdnsciencepub.com Conversely, irradiating the proton at δ 6.58 (H-2) caused the signal at δ 113.0 to collapse to a singlet, while the one at δ 115.8 was unaffected. cdnsciencepub.com This experiment conclusively confirmed the assignment of the signal at δ 113.0 to C-2 and the signal at δ 115.8 to C-4. cdnsciencepub.com

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org By measuring the angles and intensities of X-rays diffracted by a crystal, a detailed electron density map can be generated, from which the atomic structure, bond lengths, and absolute stereochemistry can be elucidated. wikipedia.orgnih.gov While this method is definitive for structural confirmation, the structure of this compound was primarily established through its total synthesis and comprehensive NMR analysis. cdnsciencepub.com However, the structure of the related compound, Cannithrene 2, was confirmed by X-ray crystallography of its diacetate derivative, which lends strong support to the correctness of the dihydrophenanthrene skeleton identified for this class of compounds. mdpi.com

Nuclear Magnetic Resonance Spectroscopy (NMR) Assignments

Coupled Spectra Analysis for Structural Confirmation

Dihydrophenanthrene Core and Substituent Positions

The structural elucidation efforts revealed that this compound possesses a 9,10-dihydrophenanthrene (B48381) core. cdnsciencepub.com This tricyclic aromatic framework is the foundational structure of the molecule. The specific arrangement of substituents was determined through the detailed NMR analysis. cdnsciencepub.com The compound is formally named 7-methoxy-9,10-dihydrophenanthrene-3,5-diol. nih.gov This indicates the presence of a methoxy group (-OCH₃) at position C-7 and two hydroxyl groups (-OH) at positions C-3 and C-5 on the dihydrophenanthrene skeleton. cdnsciencepub.comnih.gov The successful synthesis of this specific isomer and the perfect match of its spectral data with that of the natural product confirmed this substitution pattern. cdnsciencepub.com

Biosynthetic Pathways and Mechanistic Postulations of Cannithrene 1 Formation

Proposed Biogenetic Routes

The formation of Cannithrene 1 is believed to follow a specific biogenetic pathway originating from a spiro-indan compound, which undergoes a significant molecular rearrangement.

Derivation from Cannabispiradienone

The direct precursor to this compound is proposed to be Cannabispiradienone. oup.comnih.gov This hypothesis is supported by both biosynthetic logic and experimental evidence. Researchers have demonstrated that Cannabispiradienone can be converted to this compound, suggesting a direct precursor-product relationship. nih.gov This transformation is a key step in the diversification of spiran-type compounds into dihydrophenanthrenes within the cannabis plant.

Cannabispiradienone itself is a fascinating molecule, belonging to a class of spirans found in cannabis. nih.gov Its formation is a critical branch point in the secondary metabolite pathway, leading away from the more common cannabinoid structures.

Dienone-Phenol Rearrangement Mechanisms

The conversion of Cannabispiradienone to this compound is accomplished through a dienone-phenol rearrangement. oup.comnih.gov This type of chemical reaction involves the transformation of a cyclic dienone into a phenol. In the case of this compound, this rearrangement results in the formation of its characteristic dihydrophenanthrene core.

This rearrangement can be induced under both thermal and acidic conditions. bsmiab.org The reaction proceeds through the protonation of the ketone oxygen, leading to the formation of a carbocation intermediate. A subsequent 1,2-shift of an alkyl group or bond, driven by the formation of a stable aromatic system, results in the final phenolic structure of this compound. capes.gov.brscilit.com This rearrangement is a classic example of how chemical instability can be harnessed within a biological system to generate structural diversity.

Relationship to Dihydrostilbenes as Precursors

The biosynthetic pathway leading to this compound does not begin with Cannabispiradienone but rather with simpler phenolic compounds known as dihydrostilbenes. nih.govcapes.gov.br Dihydrostilbenes, such as dihydroresveratrol (B186802), are believed to be the foundational building blocks for the spiran skeleton of Cannabispiradienone. nih.govuniversiteitleiden.nl

The proposed mechanism involves the oxidative coupling of dihydrostilbene units to form the spiro-indan structure of cannabispirans. universiteitleiden.nl These spirans can then be further modified, including oxidation to form Cannabispiradienone, which sets the stage for the dienone-phenol rearrangement to yield this compound. Therefore, dihydrostilbenes are considered essential precursors in the intricate biosynthetic network that ultimately produces this compound. nih.gov

Context within Broader Cannabis Secondary Metabolite Biosynthesis

The biosynthesis of this compound is a prime example of the complexity and interconnectivity of secondary metabolite pathways in Cannabis sativa. bsmiab.orgcreative-proteomics.com The plant produces a vast array of chemical compounds, including cannabinoids, flavonoids, terpenes, and stilbenoids, all derived from a few key precursor molecules through a series of branching pathways. universiteitleiden.nlnih.gov

This compound, as a dihydrophenanthrene, represents a less common class of cannabis constituents compared to the well-known cannabinoids like THC and CBD. publish.csiro.au Its formation highlights a specific branch of the phenylpropanoid pathway, which also gives rise to other stilbenoids and flavonoids. google.com The biosynthetic route to this compound, involving dihydrostilbene dimerization, spiran formation, and subsequent rearrangement, showcases the plant's metabolic capacity to generate diverse and complex chemical structures from simple phenolic precursors. universiteitleiden.nlencyclopedia.pub This metabolic plasticity is a key feature of the chemical defense and signaling strategies of Cannabis sativa.

Synthetic Approaches and Chemical Synthesis of Cannithrene 1

Total Synthesis Strategies

The development of a reliable synthetic route to Cannithrene 1 was crucial due to its low natural abundance, yielding only 4 mg per kg of Cannabis. cdnsciencepub.com The primary successful strategy involves a stepwise construction of the molecule, while other methods have been explored with different outcomes.

Stepwise Construction and Reaction Sequences

A successful total synthesis of this compound has been achieved through a carefully planned sequence of reactions. cdnsciencepub.com This approach begins with the commercially available 6,8-dimethoxytetralone and proceeds through several key transformations to construct the target molecule. cdnsciencepub.comresearchgate.net

The initial step in the successful synthesis is the regiospecific demethylation of 6,8-dimethoxytetralone. cdnsciencepub.com This reaction selectively removes one of the methoxy (B1213986) groups to produce 8-hydroxy-6-methoxytetralone. cdnsciencepub.com The use of boron trichloride (B1173362) in methylene (B1212753) chloride is effective for this transformation. cdnsciencepub.com This selective demethylation is a critical step that sets the stage for the subsequent construction of the phenanthrene (B1679779) ring system. cdnsciencepub.com The intramolecular hydrogen bonding in the resulting hydroxy-methoxy intermediate is indicated by a shift in the carbonyl IR absorption.

Following demethylation, the resulting 8-hydroxy-6-methoxytetralone is converted into a key enone intermediate. cdnsciencepub.comcdnsciencepub.com This part of the synthesis involves several steps. First, the hydroxyl group is protected, for example by benzylation, to prevent unwanted side reactions. The protected intermediate then undergoes formylation, followed by an alkylation reaction with methyl vinyl ketone. The final step in forming the enone is a base-induced cyclization. libretexts.orglibretexts.org

Table 1: Key Steps in Enone Intermediate Formation

StepReagents/ConditionsProduct/Intermediate
Hydroxyl ProtectionBenzyl (B1604629) bromide, potassium carbonateBenzyl-protected intermediate
FormylationEthyl formate, excess sodium methoxideFormylated intermediate
AlkylationMethyl vinyl ketoneAlkylated product
CyclizationSodium ethoxide, then sodium hydrideCyclized enone intermediate

This table outlines the sequential reactions and reagents used to convert the demethylated starting material into the crucial enone intermediate.

Aromatization of the enone intermediate is a pivotal step to form the phenanthrene core of this compound. cdnsciencepub.com While common oxidizing agents like DDQ, chloranil, or palladium on carbon proved ineffective for this transformation, pyridinium (B92312) bromide perbromide was found to be a suitable reagent to achieve the desired aromatization. jubilantingrevia.com This reaction yields a mixture containing the benzyl-protected this compound.

The final step in the total synthesis is the removal of the benzyl protecting group from the hydroxyl function. cdnsciencepub.com This is accomplished through hydrogenolysis, a reduction reaction typically carried out using a palladium on carbon catalyst (10% Pd/C) in the presence of hydrogen gas. total-synthesis.com This deprotection step yields the final product, pure this compound.

Aromatization Methods (e.g., Pyridinium Bromide Perbromide)

Alternative Synthetic Routes (e.g., One-Pot Annelation and its Outcomes)

In addition to the successful stepwise synthesis, an alternative one-pot annelation strategy was investigated. cdnsciencepub.comresearchgate.net This approach aimed to construct the phenanthrene ring system in a single reaction vessel, which can improve efficiency by avoiding the isolation and purification of intermediates. wikipedia.org

The one-pot annelation of 6,8-dimethoxytetralone was attempted by first forming a β-keto sulfoxide (B87167), followed by the addition of methyl vinyl ketone. cdnsciencepub.comcdnsciencepub.com However, this reaction did not yield this compound. Instead, after the elimination of the sulfoxide, an unexpected naphthol product was formed. cdnsciencepub.comresearchgate.net The formation of the aromatic naphthol system is believed to be the driving force for the facile elimination of the sulfoxide group, leading to this alternative outcome. cdnsciencepub.com

Another synthetic approach to a related dihydrophenanthrene, Cannithrene-2, involved the regioselective cyclization of a key cyclophane containing a rigid cis-stilbene (B147466) moiety. capes.gov.br

Cyclization Strategies for Phenanthrene Core Formation

The formation of the central tricyclic phenanthrene structure is the most critical phase in the synthesis of this compound. Two primary strategies have been successfully employed.

One successful and unambiguous route involves the construction of the phenanthrene ring system from a tetralone precursor. cdnsciencepub.comcdnsciencepub.com This approach begins with the regiospecific demethylation of 6,8-dimethoxytetralone. cdnsciencepub.com The resulting intermediate is then converted to an enone, which is a key precursor for the final ring formation. cdnsciencepub.comresearchgate.net The crucial cyclization and aromatization step to create the phenanthrene core is achieved using pyridinium bromide perbromide. cdnsciencepub.comcdnsciencepub.comresearchgate.net This reagent facilitates the necessary dehydrogenation to form the aromatic system, which is followed by a final deprotection step to yield this compound. cdnsciencepub.com An earlier attempt at a one-pot annelation of 6,8-dimethoxytetralone using a β-keto sulfoxide and methyl vinyl ketone unexpectedly yielded a naphthol derivative, highlighting the challenges in directing the cyclization pathway. cdnsciencepub.comresearchgate.net

An alternative, biomimetic approach mimics the proposed natural formation of this compound. nih.gov This strategy involves the dienone-phenol rearrangement of cannabispiradienone, another cannabis constituent. cdnsciencepub.comnih.gov When cannabispiradienone is heated or subjected to acidic conditions, it undergoes a rearrangement to form the more stable phenanthrene skeleton of this compound. rsc.org This method completes the total synthesis of the spiro-cannabinoid group of natural products. rsc.org

Synthetic Accessibility and Yield Optimization

The primary motivation for the chemical synthesis of this compound is to overcome its limited availability from natural sources. cdnsciencepub.com The development of a multi-step synthetic route provides a more reliable and scalable supply for biological and analytical applications. The synthesis is accessible through conventional organic methods, starting from precursors like 3,5-dimethoxycinnamic acid or 6,8-dimethoxytetralone. cdnsciencepub.comrsc.org

Industrial-Scale Synthesis Considerations

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several practical considerations aimed at ensuring efficiency, consistency, and purity. This involves the optimization of reactor processes, development of large-scale purification methods, and implementation of stringent quality control measures. scispace.com

For industrial production, this compound synthesis would likely employ batch reactors. The optimization of these reactors is crucial for maximizing profit by improving product yield and purity while minimizing costs. buffalo.edubrad.ac.uk

Key optimization strategies include:

Controlled Reagent Addition: Managing the rate of addition for reagents is critical to control reaction kinetics and exotherms, which prevents the formation of side products and ensures a higher purity of the final product.

Process Intensification: Reactor performance can be enhanced by optimizing parameters such as temperature, pressure, and catalyst activity to increase reaction rates and yields. numberanalytics.com

After synthesis, the crude product must be purified to meet research or pharmaceutical-grade standards. The primary methods for large-scale purification of this compound are recrystallization and chromatography. google.com

Purification MethodDescriptionAdvantages for Industrial ScaleDisadvantages for Industrial Scale
Recrystallization A technique used to purify a solid compound by dissolving the crude material in a hot solvent and allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solvent. Cost-effective, simple to implement for large quantities, effective for crystalline solids.May result in product loss in the mother liquor; solvent selection can be challenging; may not be effective for removing impurities with similar solubility.
Chromatography A separation technique where the mixture is passed through a stationary phase. Different components travel at different rates, allowing for their separation. For large scale, this often involves preparative High-Performance Liquid Chromatography (HPLC) or column chromatography. nih.govgoogle.comCan achieve very high purity (>98%); effective for separating complex mixtures and closely related impurities. nih.govHigher operational cost (solvents, stationary phase); more complex equipment; may be less suitable for initial bulk purification compared to recrystallization.

Ensuring batch-to-batch consistency is critical for any potential application of this compound. A robust quality control (QC) program must be implemented throughout the manufacturing process. deskera.com

This protocol involves several stages:

Raw Material Qualification: All starting materials and reagents must be tested upon receipt to verify their identity and purity, ensuring they meet predefined specifications.

In-Process Monitoring: Key reaction steps are monitored to ensure the process is proceeding as expected and to allow for adjustments if deviations occur. deskera.com

Final Product Testing: Each batch of synthesized this compound must undergo rigorous analytical testing to confirm its identity, purity, and consistency.

QC TestPurposeMethod(s)Acceptance Criteria
Identity Confirmation To verify that the synthesized compound is indeed this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS). Spectral data must match the established reference standard for this compound, including characteristic ¹³C NMR signals at δ 160.0, 156.5, and 156.1 ppm. cdnsciencepub.com
Purity Assessment To quantify the purity of the final product and identify any impurities.High-Performance Liquid Chromatography (HPLC). Purity should be greater than a set threshold, typically >98%.
Batch Consistency To ensure uniformity across different production batches.Comparative analysis of HPLC and NMR data from different batches. scispace.comKey parameters (e.g., purity, impurity profile) must fall within a narrow, pre-defined range.

Chemical Reactivity and Derivatization of Cannithrene 1

Oxidation Reactions and Products (e.g., Quinone Formation)

The phenolic hydroxyl groups and the dihydrophenanthrene core of Cannithrene 1 are susceptible to oxidation. The use of various oxidizing agents can lead to the formation of different products, most notably quinones.

Common oxidizing agents that can be employed for the oxidation of this compound include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction conditions, such as solvent and temperature, can influence the product distribution. The oxidation process typically involves the conversion of the hydroxyl groups to carbonyl functionalities and can also lead to the aromatization of the dihydrophenanthrene ring system. cdnsciencepub.com The formation of quinones is a common outcome when phenolic compounds are subjected to oxidation.

Table 1: Oxidation Reactions of this compound

Oxidizing AgentPotential Product(s)Reaction Type
Potassium Permanganate (KMnO₄)Quinones, other oxidized derivativesOxidation
Chromium Trioxide (CrO₃)Quinones, other oxidized derivativesOxidation
Pyridinium (B92312) Bromide PerbromideAromatized phenanthrene (B1679779) derivativesAromatization/Oxidation

This table is based on general principles of organic chemistry and known reactions of similar phenolic compounds. Specific experimental data for this compound may vary.

Reduction Reactions and Products

The carbonyl groups that may be present in oxidized derivatives of this compound, or potentially the aromatic system under forcing conditions, can be reduced. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are capable of reducing carbonyl functionalities back to hydroxyl groups. ic.ac.uk

The choice of reducing agent is crucial as they differ in their reactivity. ic.ac.uk For instance, NaBH₄ is a milder reducing agent that typically reduces aldehydes and ketones, while LiAlH₄ is much more reactive and can reduce a wider range of functional groups, including esters and carboxylic acids. ic.ac.uk The reduction of this compound or its derivatives can lead to the formation of fully reduced phenanthrene structures. Hydrogenation using a catalyst like palladium on carbon (Pd/C) is another method that can be employed, particularly for the reduction of aromatic rings or for deprotection steps in a synthetic sequence. cdnsciencepub.com

Table 2: Reduction Reactions of this compound Derivatives

Reducing AgentSubstrate Functional GroupProduct Functional Group
Sodium Borohydride (NaBH₄)Ketone/AldehydeAlcohol
Lithium Aluminum Hydride (LiAlH₄)Ketone/Aldehyde/Ester/Carboxylic AcidAlcohol
Hydrogenolysis (e.g., 10% Pd/C)Benzyl (B1604629) ether, Aromatic ringsAlcohol, Saturated rings

This table outlines general transformations and the specific products would depend on the starting derivative of this compound.

Electrophilic Substitution Reactions on Aromatic Rings

The aromatic rings of this compound are activated towards electrophilic substitution due to the presence of the electron-donating hydroxyl and methoxy (B1213986) groups. savemyexams.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com

Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. savemyexams.commasterorganicchemistry.com The conditions for these reactions usually involve the generation of a strong electrophile in situ. savemyexams.com For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The position of substitution (regioselectivity) on the aromatic rings of this compound will be directed by the existing substituents. The hydroxyl and methoxy groups are ortho- and para-directing, meaning the incoming electrophile will preferentially add to the positions ortho and para to these groups.

Table 3: Potential Electrophilic Substitution Reactions on this compound

Reaction TypeReagentsElectrophilePotential Product
NitrationHNO₃, H₂SO₄NO₂⁺Nitro-Cannithrene 1
HalogenationBr₂, FeBr₃Br⁺Bromo-Cannithrene 1
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Acyl-Cannithrene 1

The exact substitution pattern would need to be determined experimentally.

Functional Group Interconversions (Hydroxyl, Methoxy)

The hydroxyl and methoxy groups on this compound are key handles for functional group interconversions, allowing for the synthesis of a wide array of derivatives. solubilityofthings.comimperial.ac.uk

The phenolic hydroxyl groups can be converted to ethers or esters. For example, reaction with an alkyl halide in the presence of a base will yield an ether, while reaction with an acyl chloride or anhydride (B1165640) will produce an ester. compoundchem.com The methoxy group, which is an ether, can be cleaved to a hydroxyl group using strong acids like hydrogen bromide (HBr) or a Lewis acid such as boron tribromide (BBr₃). rsc.org This demethylation is a common strategy in natural product synthesis to unmask a phenolic hydroxyl group. cdnsciencepub.comrsc.org Conversely, a hydroxyl group can be converted to a methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

A successful synthetic route to this compound involved the regiospecific demethylation of 6,8-dimethoxytetralone as a key step, highlighting the importance of these interconversions. cdnsciencepub.com

Table 4: Functional Group Interconversions for this compound

Initial Functional GroupReagentsFinal Functional GroupReaction Type
Hydroxyl (-OH)Alkyl halide, BaseEther (-OR)Williamson Ether Synthesis
Hydroxyl (-OH)Acyl chloride, BaseEster (-OCOR)Esterification
Methoxy (-OCH₃)BBr₃ or HBrHydroxyl (-OH)Demethylation/Ether Cleavage
Hydroxyl (-OH)Dimethyl sulfate, BaseMethoxy (-OCH₃)Methylation

Advanced Analytical Methodologies for Cannithrene 1 Research

Chromatographic Separation Techniques

Chromatography is a foundational analytical technique for separating a mixture into its individual chemical components. khanacademy.org The process involves two phases: a stationary phase that remains fixed and a mobile phase that carries the components through the system. libretexts.org Separation is achieved because different components travel at different rates due to their varying affinities for the stationary and mobile phases. khanacademy.orgjournalagent.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.com It is an indispensable tool for assessing the purity of chemical compounds. moravek.com The technique operates by pumping a liquid sample mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). torontech.com Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the various components and leading to their separation as they flow out of the column. torontech.com

In the context of Cannithrene 1, which is isolated from complex plant extracts, HPLC is crucial for quality control and purity verification. nih.govmdpi.com It effectively separates this compound from other closely related cannabinoids and non-cannabinoid compounds present in the extract. nih.gov The purity is determined by analyzing the resulting chromatogram; ideally, a pure compound will show a single peak. sepscience.com The presence of other peaks indicates impurities, and their area in the chromatogram can be used to quantify their concentration. moravek.com Photodiode array (PDA) detectors are commonly used to assess peak purity by measuring UV absorbance across the peak to identify any spectral variations that might indicate co-eluting impurities. sepscience.com

Table 1: Key Aspects of HPLC for Purity Assessment

Feature Description Relevance to this compound
Principle Separation based on differential partitioning of components between a liquid mobile phase and a solid stationary phase under high pressure. libretexts.orgopenaccessjournals.com Allows for the separation of this compound from a complex matrix of other plant-derived compounds. nih.gov
Stationary Phase Typically silica (B1680970) gel or a modified silica (e.g., C18) packed in a column. torontech.comnih.gov C18 columns are commonly used for the separation of cannabinoids and related phenolic compounds. nih.gov
Mobile Phase A solvent or mixture of solvents (e.g., acetonitrile, methanol, water) that carries the sample through the column. torontech.com The specific solvent gradient is optimized to achieve the best separation of this compound from impurities.
Detection Commonly uses a UV-Vis or Photodiode Array (PDA) detector. torontech.comnih.gov Enables quantification and peak purity analysis by examining the UV spectrum of the eluted peak. sepscience.com

| Outcome | A chromatogram showing peaks corresponding to separated components. Purity is assessed by the dominance of a single peak at a specific retention time. moravek.com | Confirms the identity and establishes the purity level of isolated this compound. |

Ultra-High Performance Liquid Chromatography (U-HPLC), also known as UPLC, is an evolution of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm) and higher pressures (up to 100 MPa or 15,000 psi). phenomenex.comeag.com These modifications result in significantly increased resolution, speed, and sensitivity compared to traditional HPLC. phenomenex.comresearchgate.net The enhanced efficiency allows for faster analysis times and better separation of complex mixtures, making it ideal for demanding research applications. phenomenex.com

The analysis of this compound has been specifically shown to benefit from this advanced technique. Research involving non-cannabinoid metabolites from Cannabis sativa has utilized Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) to analyze compounds including this compound. preprints.org This approach leverages the superior separation power of U-HPLC to resolve complex phytochemical mixtures before detection by a highly sensitive mass spectrometer. researchgate.netpreprints.org

Table 2: Comparison of HPLC and U-HPLC

Parameter HPLC U-HPLC
Particle Size 3-5 µm < 2 µm eag.com
Operating Pressure 40-60 MPa up to 100-150 MPa eag.comresearchgate.net
Resolution Good Higher / Excellent phenomenex.com
Analysis Time Longer Shorter phenomenex.com
Sensitivity Standard Higher phenomenex.com

| Solvent Consumption | Higher | Lower researchgate.net |

Gas Chromatography (GC) is an analytical separation technique used for analyzing volatile and thermally stable substances in their gaseous phase. libretexts.org In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a heated column. libretexts.org The column contains a stationary phase, which can be either a solid adsorbent (GSC) or a liquid coated on an inert support (GLC). libretexts.org Separation occurs as different compounds travel through the column at different speeds based on their volatility and interaction with the stationary phase. libretexts.org

In the comprehensive process of isolating this compound from its natural source, other chromatographic techniques are often employed for initial fractionation and sample cleanup prior to final purification by HPLC. nih.gov

Vacuum Liquid Chromatography (VLC): VLC is a preparative column chromatography technique that uses a vacuum to speed up the flow of the mobile phase through the adsorbent in the column. It is frequently used for the initial, coarse separation of crude plant extracts into simpler fractions. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that uses a solid adsorbent packed in a cartridge to separate components from a liquid mixture. nih.gov It is used to clean up samples by removing interfering substances and to concentrate analytes of interest before analysis by HPLC or other methods. In the isolation of compounds from Cannabis sativa, C18-SPE cartridges are commonly used to fractionate the extract based on polarity. nih.govnih.gov

These preliminary separation steps are critical for reducing the complexity of the mixture, which allows for more efficient and effective final purification by high-resolution techniques like HPLC. nih.gov

Gas Chromatography (GC) for Volatile Analysis

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a powerful tool for determining the molecular weight and elemental composition of a compound, elucidating its chemical structure, and quantifying its presence in a sample. wikipedia.orgnih.gov A mass spectrometer works by ionizing a sample, separating the resulting ions based on their m/z ratio, and then detecting the ions to generate a mass spectrum. nih.gov This spectrum plots ion intensity against the m/z ratio, providing a molecular fingerprint of the analyte. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is a category of MS that can measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to several decimal places. bioanalysis-zone.com This capability allows for the determination of a molecule's "exact mass," which can be used to deduce its precise elemental formula. innovareacademics.in While conventional MS might not distinguish between two molecules with the same nominal mass (e.g., 121), HRMS can easily differentiate them by measuring their exact masses (e.g., 121.0196 vs. 121.0526). bioanalysis-zone.com

HRMS is a definitive technique for the identification of this compound. preprints.org Research has employed HRMS to determine the elemental formula of this compound as C₁₅H₁₄O₃, based on its accurately measured mass. scispace.com This high level of specificity is invaluable for confirming the identity of the compound in complex samples and distinguishing it from other isomers or compounds with similar masses. bioanalysis-zone.com When coupled with a high-performance separation technique like U-HPLC, HRMS provides an exceptionally powerful platform (U)HPLC-HRMS for both the separation and unambiguous identification of compounds like this compound. preprints.org

Table 3: HRMS Data for this compound

Parameter Value Reference
Chemical Formula C₁₅H₁₄O₃ scispace.com
Calculated Exact Mass 242.0943 Derived from formula
Measured Mass (m/z) 243.1016 [M+H]⁺ scispace.com
Technique Used UHPLC-Q-Orbitrap HRMS preprints.org

| Significance | Unambiguously confirms the elemental composition and identity of the compound. | bioanalysis-zone.cominnovareacademics.in |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural characterization of this compound. wikipedia.org This method involves multiple stages of mass analysis, typically where a precursor ion is selected, fragmented, and the resulting product ions are subsequently analyzed. wikipedia.orgnationalmaglab.org The process begins when molecules are ionized, and the first mass spectrometer (MS1) isolates the this compound ion based on its mass-to-charge (m/z) ratio. wikipedia.org This isolated ion is then directed into a collision cell, where it undergoes fragmentation, often through collision-induced dissociation (CID) with an inert gas. labmanager.comunt.edu The second mass spectrometer (MS2) then separates and detects these fragment ions, providing a product ion spectrum that offers detailed insights into the molecule's structure. wikipedia.org

In the analysis of complex mixtures like plant extracts, MS/MS provides high specificity and sensitivity for identifying target compounds. Research on Cannabis sativa extracts utilizing a mass spectrometer equipped with a heated electrospray ionization (HESI) source has identified this compound. scispace.com In these analyses, this compound (chemical formula C₁₅H₁₄O₃) produced a precursor ion which was subsequently fragmented to yield a characteristic product ion. scispace.comnih.gov This specific fragmentation pattern serves as a unique signature for confirming the presence of this compound, even at low concentrations. nih.gov

Table 1: MS/MS Fragmentation Data for this compound This table presents representative mass spectrometry data for this compound, illustrating the transition from the precursor ion to a major product ion.

ParameterValueDescriptionSource
Compound This compound- scispace.comnih.gov
Formula C₁₅H₁₄O₃- scispace.comnih.gov
Precursor Ion (m/z) 243.1016Represents the protonated molecule [M+H]⁺ selected in the first stage of mass analysis. scispace.comnih.gov
Product Ion (m/z) 215.1067A key fragment ion generated from the precursor ion via collision-induced dissociation, used for confirmation. scispace.comnih.gov

Electrospray Ionization (ESI) Modes

Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for analyzing fragile molecules like this compound, as it minimizes fragmentation during the ionization process. creative-proteomics.com The technique generates gas-phase ions from a liquid solution by applying a high voltage, making it compatible with liquid chromatography (LC) systems. creative-proteomics.com ESI can be operated in two primary modes: positive ion mode and negative ion mode. creative-proteomics.comumd.edu

In positive ion mode , analytes are typically protonated to form [M+H]⁺ ions. umd.edu This mode is effective for molecules containing basic sites, such as amines or ethers, that can readily accept a proton. umd.edu For this compound, the presence of ether and hydroxyl functionalities allows for protonation, and it has been detected as the [M+H]⁺ ion at an m/z of 243.1016. scispace.comnih.gov

In negative ion mode , analysis is conducted under conditions that encourage deprotonation, forming [M-H]⁻ ions. umd.edu This is ideal for acidic compounds. The phenolic hydroxyl group in the structure of this compound makes it amenable to analysis in negative ion mode, where it would lose a proton to form a negatively charged ion.

The choice of ionization mode depends on the analyte's structure and the mobile phase composition to achieve optimal sensitivity. elementlabsolutions.com

Table 2: Comparison of ESI Modes for this compound Analysis This table outlines the principles of positive and negative ESI modes and their applicability to the chemical structure of this compound.

Ionization ModePrincipleApplicability to this compoundExpected Ion
Positive Ion Mode Protonation of the analyte to form a positive ion, [M+H]⁺.The oxygen atoms in the ether and hydroxyl groups can be protonated.[C₁₅H₁₄O₃+H]⁺
Negative Ion Mode Deprotonation of the analyte to form a negative ion, [M-H]⁻.The acidic proton of the phenolic hydroxyl group can be readily abstracted.[C₁₅H₁₄O₃-H]⁻

Spectroscopic Techniques for Purity and Identity Validation (beyond initial elucidation)

Beyond the initial structural elucidation, several spectroscopic techniques are essential for the routine validation of this compound's purity and identity in quality control (QC) settings. labmanager.com These methods ensure batch-to-batch consistency and confirm that the material meets established quality standards. labmanager.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a highly precise method for determining the purity of chemical standards. researchgate.net By comparing the integral of a specific signal from this compound with that of a certified internal standard, an accurate mass fraction can be determined without the need for an identical reference standard of the analyte. researchgate.net Furthermore, ¹H and ¹³C NMR spectra serve as definitive identity tests, with the unique chemical shifts and coupling patterns providing a detailed structural fingerprint that can be compared against established data to confirm identity and detect impurities. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and reliable technique for identity confirmation. labmanager.com It works by detecting the vibrational frequencies of functional groups within the molecule. labmanager.com The resulting spectrum provides a unique "fingerprint" for this compound, with characteristic absorption bands corresponding to its hydroxyl (-OH) group, C-O ether linkages, and aromatic ring system. This fingerprint can be quickly compared to a reference spectrum to verify the material's identity. labmanager.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a robust and widely used method for quantitative analysis and purity assessment. labmanager.comdiva-portal.org this compound exhibits characteristic absorbance at specific wavelengths due to its phenanthrene (B1679779) chromophore. This property is used to determine the concentration of this compound in solutions. labmanager.com While less specific than NMR or MS, it is a valuable tool for potency determination and can indicate the presence of impurities if the spectral profile deviates from that of a pure reference standard. labmanager.com

Table 3: Spectroscopic Methods for Routine QC of this compound This table summarizes the application of key spectroscopic techniques for the ongoing quality control of this compound.

TechniqueApplication for this compoundInformation Provided
NMR Spectroscopy Identity confirmation and purity assay (qNMR).Provides definitive structural confirmation and a highly accurate quantitative purity value. researchgate.net
IR Spectroscopy Identity testing.Generates a unique spectral fingerprint based on functional groups for rapid verification. labmanager.com
UV-Vis Spectroscopy Quantitative analysis (assay/potency) and purity check.Measures concentration based on light absorbance and can reveal impurities that alter the spectral shape. labmanager.comdiva-portal.org

Quality Control and Method Validation Protocols

The implementation of rigorous quality control and method validation protocols is essential to ensure that analytical procedures for this compound are suitable for their intended purpose. europa.eu Method validation provides documented evidence that a specific analytical method consistently produces a result that meets predetermined specifications and quality attributes. demarcheiso17025.comresearchgate.net A validation protocol must be established, outlining the performance characteristics to be evaluated, the experimental design, and the acceptance criteria for each parameter. demarcheiso17025.com

Precision and Accuracy Validation (ICH Guidelines)

According to International Council for Harmonisation (ICH) guidelines, precision and accuracy are critical parameters for validating quantitative analytical methods for this compound. europa.euich.org

Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically evaluated by assaying a sample of known purity, such as a reference standard, and is expressed as the percentage of recovery. europa.eu The ICH recommends assessing accuracy using a minimum of nine determinations across the specified range of the procedure (e.g., three replicates at three different concentration levels). ich.org

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. ich.org It is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions. ich.org

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days or with different analysts or equipment. ich.org

Reproducibility: Assesses precision between different laboratories, demonstrating the transferability of the method.

Table 4: Example Validation Plan for Accuracy and Precision of a this compound HPLC Assay This table illustrates a hypothetical validation protocol for an HPLC assay of this compound, based on ICH Q2(R1) guidelines.

Validation ParameterConcentration Levels (% of Target)Number of ReplicatesAcceptance CriteriaSource
Accuracy 80%3Mean recovery of 98.0% - 102.0% ich.orgikev.org
100%3Mean recovery of 98.0% - 102.0% ich.orgikev.org
120%3Mean recovery of 98.0% - 102.0% ich.orgikev.org
Precision (Repeatability) 100%6Relative Standard Deviation (RSD) ≤ 2.0% ich.org
Precision (Intermediate) 100%6 (by 2 analysts, on 2 days)Overall RSD ≤ 2.0% ich.org

Reference Standards and Comparative Data

A well-characterized reference standard is the cornerstone of quality control, acting as the benchmark against which production batches of this compound are tested. A this compound reference standard must be of high purity (typically >98%) and its structure and identity must be unequivocally confirmed.

The establishment of a reference standard involves generating comprehensive comparative data. This includes:

Structural Confirmation: Data from NMR, MS, and IR spectroscopy to confirm the chemical structure.

Purity Analysis: Chromatographic purity determined by a high-resolution technique like HPLC-UV, often using peak area percentage calculations.

Identity Comparison: In routine testing, data from a sample of this compound (e.g., retention time in HPLC, spectral data) is directly compared to the data obtained from the reference standard analyzed under the same conditions. Any significant deviation can indicate issues with purity or identity.

Table 5: Required Comparative Data for a this compound Reference Standard This table details the analytical data required to qualify and use a this compound reference standard.

Data TypeAnalytical TechniquePurpose
Identity NMR, IR, Mass SpectrometryConfirms the molecular structure and identity against theoretical and previously published data.
Purity (Chromatographic) HPLC-UVDetermines the percentage of the main compound relative to any impurities.
Purity (qNMR) ¹H-qNMRProvides an absolute purity value based on a certified internal standard. researchgate.net
Comparative Identity HPLC, TLCMatches the retention time (or Rf value) of a test sample to that of the reference standard.

Investigation of Molecular and Cellular Mechanisms of Cannithrene 1

Interaction with Molecular Targets and Receptors

Emerging research suggests that Cannithrene 1 exerts its effects through interaction with various molecular targets, including receptors and enzymes that are central to cellular signaling.

Cannabinoid Receptor (CB1, CB2) Interactions

The primary pharmacological targets of classic cannabinoids are the cannabinoid receptors CB1 and CB2. news-medical.net While this compound is not a classical cannabinoid, its origin in the Cannabis plant has prompted an investigation into its potential interaction with these receptors. nih.gov The CB1 receptor is predominantly found in the nervous system and mediates processes like pain regulation and motor control, whereas the CB2 receptor is mainly expressed in immune cells and is involved in modulating inflammation. news-medical.netfrontiersin.org

Network pharmacology studies, which use computational methods to predict interactions between compounds and protein targets, have identified the cannabinoid receptor 1 (CNR1) as a potential key target for the active compounds in Cannabis sativa, including this compound. mdpi.comnih.govnih.gov This suggests a potential, though perhaps indirect, modulation of the endocannabinoid system. It is hypothesized that some of the plant's therapeutic effects may arise from such interactions. nih.gov

Modulation of Protein/Enzyme Activity (e.g., Kinases, Receptors)

Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysfunction is implicated in many diseases. mdpi.comnih.gov Evidence suggests that this compound may modulate the activity of specific kinases. Some research has classified this compound as an inhibitor of human tumor kinases.

Further computational analysis through network pharmacology has expanded the list of potential protein targets for active cannabis compounds like this compound. These studies help to build a comprehensive picture of the compound's potential molecular interactions at a systemic level. mdpi.com A patent application has also identified this compound as a potential activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. google.com

Table 1: Potential Protein/Enzyme Targets of this compound and Related Cannabis Compounds Identified Through Network Pharmacology
TargetProtein NamePotential FunctionSupporting Evidence
CNR1Cannabinoid Receptor 1Neurological signaling, pain modulationIdentified as a key target for active cannabis compounds. nih.gov
AMPKAMP-activated protein kinaseCellular energy homeostasisIdentified as a potential target for activation by this compound. google.com
Tumor KinasesVariousRegulation of cell growth and divisionDescribed as a potential inhibitor.

Modulation of Intracellular Signaling Pathways (e.g., Src-STAT3 Signaling Pathway)

By interacting with upstream receptors and kinases, this compound may influence entire intracellular signaling cascades. The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation, regulates genes involved in critical cellular functions like survival and proliferation. oatext.com The Src kinase is a known upstream activator of STAT3. nih.govnih.gov The activation of STAT3 by Src is a critical pathway in cellular transformation and oncogenesis. nih.govoncotarget.com

While direct evidence linking this compound to the Src-STAT3 pathway is still developing, network pharmacology studies suggest that active compounds from Cannabis can regulate major pathways such as the MAPK signaling pathway and calcium signaling pathways. nih.gov These pathways are interconnected with STAT3 signaling, suggesting a potential mechanism by which this compound could exert broader cellular effects. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

Antioxidants play a protective role against oxidative stress, a condition linked to numerous chronic diseases. nih.govmdpi.com this compound has been reported to possess significant antioxidant properties. This activity is likely attributable to its chemical structure as a dihydrophenanthrene, a class of phenolic compounds. Phenolic compounds are well-known for their ability to scavenge free radicals by donating a hydrogen atom or an electron. mdpi.comresearchgate.net

Studies evaluating various phenanthrenes have indicated that compounds like this compound exhibit high radical-scavenging activity. The presence of hydroxyl groups in its structure is believed to be a key contributor to this antioxidant capacity. mdpi.com

Antimicrobial Activities and Mechanistic Studies

There has been long-standing interest in the antimicrobial potential of this compound. unicauca.edu.co Early research noted its structural similarity to phytoalexins, which are antimicrobial compounds produced by plants. unicauca.edu.co While specific mechanistic studies on this compound are limited, the broader context of Cannabis sativa extracts and their constituent compounds shows significant antimicrobial effects. nih.gov

The proposed mechanisms for the antimicrobial action of natural compounds, such as phenolics, often involve the disruption of microbial cell membranes or the inhibition of key metabolic processes. mdpi.comnih.govmdpi.com The hydroxyl groups present in the structure of this compound are thought to be crucial for these potential antimicrobial properties. Research on Cannabis sativa extracts has demonstrated inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Context of Antimicrobial Activity for this compound
ObservationDetailsReference
Initial Scientific InterestSynthesis was pursued to study its antimicrobial properties due to structural similarity to orchid phytoalexins. unicauca.edu.co
General MechanismThe hydroxyl groups in phenolic structures are believed to disrupt microbial cell membranes and inhibit metabolic processes.
Activity of Source PlantExtracts from Cannabis sativa have shown inhibitory effects against pathogens like E. coli and S. aureus.

Future Perspectives and Advanced Research Directions for Cannithrene 1

Exploration of Structure-Activity Relationships (SAR) for Novel Derivatives

The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a molecule like Cannithrene 1 relates to its biological activity. wikipedia.orggardp.org By synthesizing and evaluating novel derivatives, researchers can identify the key chemical features responsible for a compound's effects, paving the way for the design of more potent and selective molecules. wikipedia.orggardp.org

For this compound, SAR studies would involve systematically modifying its dihydrophenanthrene core and its substituents, such as the hydroxyl and methoxy (B1213986) groups. cdnsciencepub.com For instance, altering the position or nature of these groups could significantly impact the compound's interaction with biological targets. nih.gov Research has already shown that the arrangement of such functional groups in similar cannabinoid-like structures is critical for their binding affinity to cannabinoid receptors. nih.gov

A focused SAR campaign on this compound could explore the following modifications:

Alkylation and Acylation: Introducing different alkyl or acyl groups at the hydroxyl positions to investigate the impact of lipophilicity and steric bulk on activity.

Halogenation: Adding halogen atoms at various positions on the aromatic rings can alter the electronic properties and potentially introduce new interactions with target proteins. nih.gov

Ring Modification: Opening or contracting the dihydrophenanthrene ring system could lead to novel scaffolds with different conformational flexibilities.

These studies will generate a library of this compound analogs, which can then be screened for various biological activities, such as antimicrobial or anticancer effects, to build a comprehensive SAR model. biosynth.com

Biosynthetic Engineering for Enhanced Production in Heterologous Systems

The natural abundance of this compound in Cannabis sativa is low, making its isolation in large quantities for extensive research challenging. cdnsciencepub.com Biosynthetic engineering offers a promising solution by transferring the genetic machinery responsible for its production into a more manageable host organism, such as yeast or bacteria. This process, known as heterologous production, can be optimized to yield significantly higher quantities of the target compound.

The proposed biosynthetic pathway for this compound involves a diene-phenol rearrangement from a precursor, cannabispiradienone. mdpi.com Understanding the enzymes involved in this transformation is the first step toward engineering a heterologous production system. Key research efforts in this area should focus on:

Gene Discovery: Identifying and characterizing the specific enzymes (e.g., cyclases, oxidoreductases) from Cannabis sativa that catalyze the formation of this compound from its precursors, such as cannabigerolic acid (CBGA). publish.csiro.auunifi.it

Pathway Reconstruction: Assembling the identified genes into a heterologous host and optimizing the metabolic flux towards this compound production. This may involve balancing the expression levels of different enzymes and engineering the host's central metabolism to provide a sufficient supply of precursors.

Strain Improvement: Employing synthetic biology and metabolic engineering tools to further enhance the yield and productivity of the engineered host strain.

Successful implementation of these strategies will not only provide a sustainable supply of this compound but also enable the production of novel derivatives by introducing engineered enzymes with altered specificities.

Methodological Advancements in Analytical Characterization

Accurate and sensitive analytical methods are fundamental for the study of this compound, from its quantification in biological matrices to the detailed characterization of its structure and properties. drugpatentwatch.com While techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) have been instrumental in its initial identification and structural elucidation, further advancements can provide deeper insights. mdpi.comcdnsciencepub.com

Future research should focus on developing and refining analytical methodologies for this compound, including:

High-Resolution Mass Spectrometry (HRMS): Developing HRMS-based methods for the sensitive detection and quantification of this compound and its metabolites in complex samples. This can aid in pharmacokinetic and metabolic studies.

Advanced NMR Techniques: Utilizing two-dimensional (2D) NMR techniques to unambiguously assign the structure of new derivatives and to study the conformation of this compound in solution.

Chromatographic Methods: Optimizing liquid chromatography (LC) and gas chromatography (GC) methods for the efficient separation of this compound from other related compounds in cannabis extracts. nih.gov

Chiral Separation: Developing methods to separate potential stereoisomers of this compound derivatives, as different enantiomers or diastereomers may exhibit distinct biological activities.

These advancements will not only improve the quality and reliability of research data but also facilitate the discovery of new natural analogs of this compound.

Theoretical Studies and Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level, complementing experimental research. wikipedia.orgmuni.cz By using computer simulations, researchers can predict molecular structures, properties, and interactions, thereby guiding experimental design and helping to interpret results. wikipedia.orgphysics.gov.az

For this compound, theoretical studies can be applied to:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, spectroscopic properties (e.g., NMR chemical shifts), and reactivity of this compound and its derivatives. wikipedia.org These calculations can help to understand the molecule's intrinsic properties and predict its behavior in chemical reactions.

Molecular Docking: Simulating the interaction of this compound with potential biological targets, such as enzymes or receptors. This can help to identify likely binding modes and predict binding affinities, providing a basis for understanding its mechanism of action.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound and its complexes with proteins over time. MD simulations can reveal how the molecule moves and interacts with its environment, providing insights into its conformational flexibility and the stability of its binding. muni.cz

These computational approaches can accelerate the drug discovery process by prioritizing the synthesis of the most promising derivatives and providing a deeper understanding of the molecular basis of their activity.

Integration into Multi-Omics Research Paradigms

Multi-omics research integrates data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of a biological system. nih.govmdpi.com Incorporating the study of this compound into a multi-omics framework can help to elucidate its effects on cellular processes and pathways in a comprehensive manner. frontlinegenomics.com

A multi-omics approach to studying this compound could involve:

Transcriptomics: Analyzing how treatment with this compound alters gene expression profiles in cells or tissues to identify affected signaling pathways.

Proteomics: Investigating changes in protein expression and post-translational modifications in response to this compound to understand its impact on cellular function.

Metabolomics: Profiling the metabolic changes induced by this compound to identify downstream effects and potential biomarkers of its activity.

By integrating these different layers of biological information, researchers can build a comprehensive model of how this compound exerts its effects. uclastresslab.org This approach holds the potential to uncover novel mechanisms of action and identify new therapeutic applications for this intriguing natural product.

Q & A

Q. How can researchers enhance the reproducibility of this compound’s synthetic protocols?

  • Methodological Answer : Publish step-by-step procedures with troubleshooting notes (e.g., handling air-sensitive intermediates). Share spectra and chromatograms in standardized formats (e.g., JCAMP-DX for NMR). Collaborate via open-science platforms to crowdsource protocol validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.